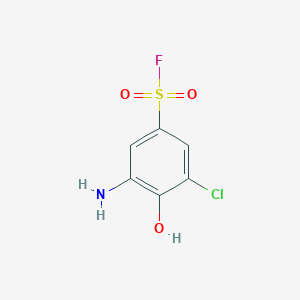

Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- is a chemical compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with amino, chloro, and hydroxy groups. These functional groups confer unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Chlorination: The benzene ring is chlorinated to introduce a chloro group.

Sulfonylation: The sulfonyl fluoride group is introduced using sulfonyl chloride reagents under controlled conditions.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using appropriate reagents.

Industrial Production Methods

Industrial production of benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- undergoes various chemical reactions, including:

Substitution Reactions: The amino, chloro, and hydroxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can oxidize the compound.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with the hydroxyl group of serine residues in enzymes, forming a stable sulfonyl-enzyme complex. This inhibits the enzyme’s activity, making the compound a potent inhibitor of serine proteases and other enzymes with active site serine residues.

Comparison with Similar Compounds

Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- can be compared with other benzenesulfonyl derivatives such as:

Benzenesulfonyl chloride: Lacks the amino, chloro, and hydroxy groups, making it less versatile in certain reactions.

4-(2-Aminoethyl)benzenesulfonyl fluoride: Similar in structure but with different substituents, leading to variations in reactivity and applications.

Benzenesulfonamide derivatives: These compounds have a sulfonamide group instead of a sulfonyl fluoride group, resulting in different chemical properties and biological activities.

The unique combination of functional groups in benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- makes it distinct from these similar compounds, offering specific advantages in certain applications.

Biological Activity

Benzenesulfonyl fluoride, specifically the compound 3-amino-5-chloro-4-hydroxy, is a notable derivative within the benzenesulfonamide class. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. The following sections will explore its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

The compound can be depicted structurally as follows:

This structure includes a sulfonyl fluoride group, which is crucial for its biological activity. The presence of the amino, chloro, and hydroxy groups enhances its reactivity and selectivity towards various biological targets.

1. Antimicrobial Activity

Research has demonstrated that benzenesulfonyl fluoride derivatives exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC): Various studies have reported MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to benzenesulfonyl fluoride showed MIC values ranging from 0.39 to 6.72 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Mechanism of Action: The mechanism often involves the inhibition of bacterial growth by targeting specific enzymes crucial for bacterial metabolism, such as carbonic anhydrases (CAs). Inhibition of CA IX was noted with IC50 values between 10.93 and 25.06 nM, showcasing selectivity over other isoforms .

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonyl fluoride derivatives has also been explored extensively:

- In Vivo Studies: In rat models, compounds derived from benzenesulfonyl fluoride demonstrated significant reductions in carrageenan-induced paw edema, with inhibition rates exceeding 90% at various time points .

- Cellular Mechanisms: The induction of apoptosis in cancer cell lines (e.g., MDA-MB-231) was observed, with a notable increase in annexin V-FITC positive cells indicating late apoptosis . This suggests that the compound may also play a role in cancer therapy by inducing programmed cell death.

Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus

A study evaluated the efficacy of benzenesulfonyl fluoride derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives had MIC values significantly lower than those of traditional antibiotics like linezolid, suggesting a promising alternative for treating resistant infections .

Case Study 2: Anti-inflammatory Properties in Animal Models

In another study focusing on anti-inflammatory effects, compounds derived from benzenesulfonyl fluoride were administered to rats subjected to inflammation-inducing agents. The results showed a dose-dependent reduction in inflammation markers, reinforcing the potential therapeutic use of these compounds in inflammatory diseases .

Table 1: Antimicrobial Activity of Benzenesulfonyl Fluoride Derivatives

| Compound | Pathogen | MIC (mg/mL) | Notes |

|---|---|---|---|

| 3-Amino-5-chloro-4-hydroxy | E. coli | 6.72 | Most potent among tested derivatives |

| S. aureus | 6.63 | Effective against both MSSA and MRSA | |

| Enterococcus faecalis | 6.25 | Significant activity noted |

Table 2: Anti-inflammatory Effects in Rat Models

| Compound | Time Point (h) | Inhibition (%) | Notes |

|---|---|---|---|

| 3-Amino-5-chloro-4-hydroxy | 1 | 94.69 | Significant reduction in edema |

| 2 | 89.66 | Consistent efficacy across time points | |

| 3 | 87.83 | Supports potential for chronic inflammation treatment |

Properties

CAS No. |

22243-87-4 |

|---|---|

Molecular Formula |

C6H5ClFNO3S |

Molecular Weight |

225.63 g/mol |

IUPAC Name |

3-amino-5-chloro-4-hydroxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H5ClFNO3S/c7-4-1-3(13(8,11)12)2-5(9)6(4)10/h1-2,10H,9H2 |

InChI Key |

PKWLEMBXKKJVCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.